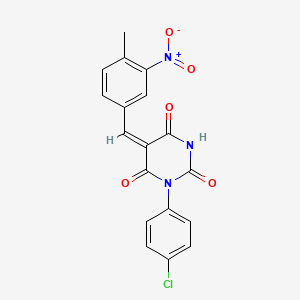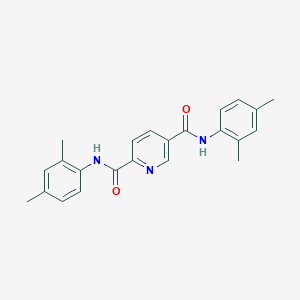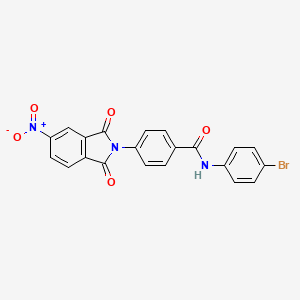
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Overview
Description
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dichlorophenyl group, an iodophenyl group, and a methyl group attached to an oxazole ring. The carboxamide functional group further enhances its chemical reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 2,6-dichlorophenyl acetic acid derivative with an amide or nitrile under acidic or basic conditions to form the oxazole ring.
-
Introduction of the Iodophenyl Group: : The iodophenyl group can be introduced through a halogenation reaction. This can be achieved by reacting the oxazole intermediate with iodine or an iodine-containing reagent in the presence of a suitable catalyst.
-
Carboxamide Formation: : The carboxamide functional group can be introduced by reacting the oxazole intermediate with an amine or ammonia under appropriate conditions. This step may require the use of coupling agents or activating reagents to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carboxamide functional group, converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
-
Substitution: : The dichlorophenyl and iodophenyl groups can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the dichlorophenyl and iodophenyl groups enhances its binding affinity and specificity. The oxazole ring and carboxamide functional group contribute to its overall stability and reactivity, allowing it to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichlorophenyl)-N-phenyl-5-methyl-1,2-oxazole-4-carboxamide: Lacks the iodophenyl group, resulting in different reactivity and biological activity.
3-(2-chlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Contains a single chlorine atom, affecting its chemical properties and interactions.
3-(2,6-dichlorophenyl)-N-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide:
Uniqueness
The presence of both dichlorophenyl and iodophenyl groups in 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide imparts unique chemical properties, including enhanced reactivity and binding affinity. This makes it a valuable compound for various scientific research applications, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2IN2O2/c1-9-14(17(23)21-13-8-3-2-7-12(13)20)16(22-24-9)15-10(18)5-4-6-11(15)19/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPVEYXEOOLRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dichlorophenyl)-3-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea](/img/structure/B3740040.png)
![5-[[5-(4-Iodophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3740055.png)
![N-[(5-bromo-2-thienyl)methylene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B3740068.png)
![2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3740080.png)

![methyl (2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B3740102.png)
![2-(4-methoxyphenyl)-N-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]acetamide](/img/structure/B3740106.png)
![N~2~-(3-chlorophenyl)-N-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3740121.png)
![5-[(3-bromo-4-ethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3740128.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B3740131.png)


![1'-(4-Chloro-phenylthiocarbamoyl)-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B3740146.png)

